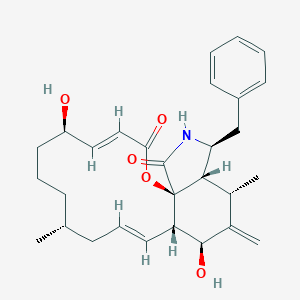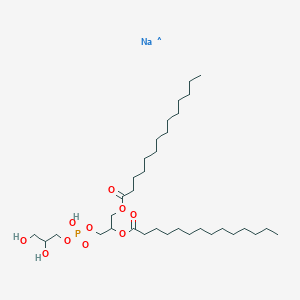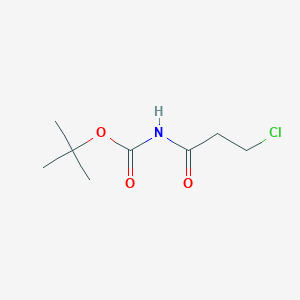
t-Butyl beta-chloropropionylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl beta-chloropropionylcarbamate, also known as BOC-Cl-PCA, is a chemical compound that is widely used in scientific research applications. It is a carbamate derivative that has a chloro group and a t-butyl group attached to the carbonyl carbon. BOC-Cl-PCA is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mécanisme D'action
T-Butyl beta-chloropropionylcarbamate acts as a carbamate protecting group for amino groups in peptide synthesis. It reacts with the amino group to form a stable carbamate linkage, which protects the amino group from further reactions. The carbamate group can be removed by treatment with acid, which regenerates the free amino group.
Effets Biochimiques Et Physiologiques
T-Butyl beta-chloropropionylcarbamate does not have any biochemical or physiological effects on its own. It is used as a reagent in synthetic reactions and does not interact with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using t-Butyl beta-chloropropionylcarbamate in lab experiments are its high yield of synthesis, ease of purification, and versatility in synthetic reactions. The limitations of using t-Butyl beta-chloropropionylcarbamate are its toxicity and the need for careful handling and disposal.
Orientations Futures
For the use of t-Butyl beta-chloropropionylcarbamate include its application in the synthesis of new carbamate derivatives of amino acids and peptides. It can also be used in the synthesis of new drugs and pharmaceuticals. The development of new methods for the removal of the carbamate protecting group is also an area of future research.
Applications De Recherche Scientifique
T-Butyl beta-chloropropionylcarbamate is widely used in scientific research as a reagent for the protection of amino groups in peptide synthesis. It is also used as a reagent for the synthesis of carbamate derivatives of amino acids and peptides. t-Butyl beta-chloropropionylcarbamate is a versatile reagent that can be used in a variety of synthetic reactions.
Propriétés
Numéro CAS |
120158-04-5 |
|---|---|
Nom du produit |
t-Butyl beta-chloropropionylcarbamate |
Formule moléculaire |
C8H14ClNO3 |
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
tert-butyl N-(3-chloropropanoyl)carbamate |
InChI |
InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-6(11)4-5-9/h4-5H2,1-3H3,(H,10,11,12) |
Clé InChI |
QGCMSTMUCHUCCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)CCCl |
SMILES canonique |
CC(C)(C)OC(=O)NC(=O)CCCl |
Synonymes |
Carbamic acid, (3-chloro-1-oxopropyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
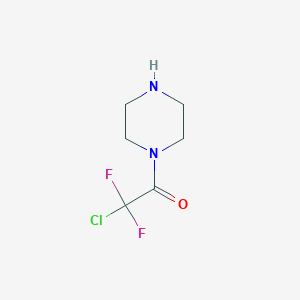
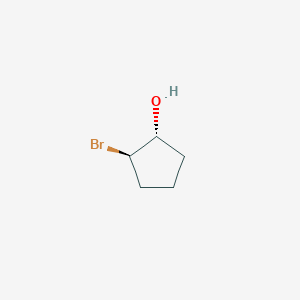
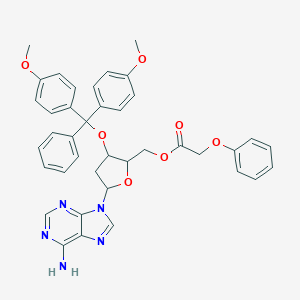
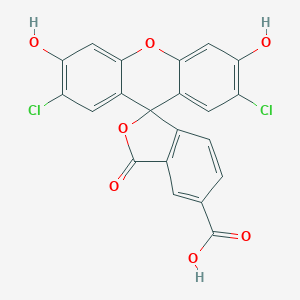
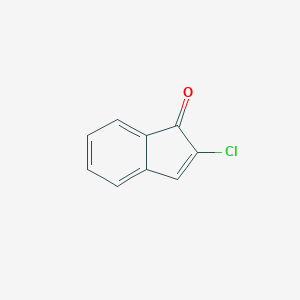
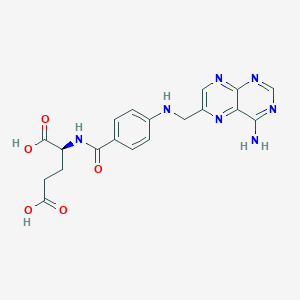
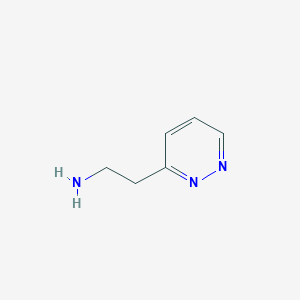
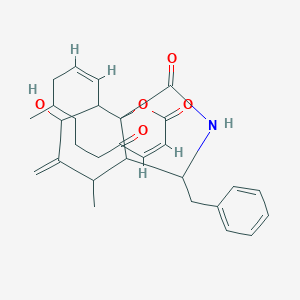
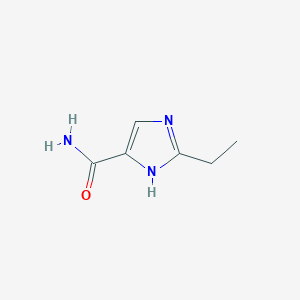
![1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-](/img/structure/B54733.png)
![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)
